molecular formula C27H22BrClN8O4 B12038392 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide

Cat. No.: B12038392
M. Wt: 637.9 g/mol
InChI Key: LAZSCDQLUMXGIX-XAZZYMPDSA-N
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Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide is a complex organic compound that features a diverse array of functional groups, including oxadiazole, triazole, and carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Sodium azide, organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction would regenerate the amino groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it a valuable lead compound in the development of new drugs.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate

Uniqueness

The uniqueness of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C27H22BrClN8O4

Molecular Weight

637.9 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C27H22BrClN8O4/c1-2-39-21-13-17(12-20(28)24(21)40-15-16-7-6-10-19(29)11-16)14-31-33-27(38)23-22(18-8-4-3-5-9-18)32-36-37(23)26-25(30)34-41-35-26/h3-14H,2,15H2,1H3,(H2,30,34)(H,33,38)/b31-14+

InChI Key

LAZSCDQLUMXGIX-XAZZYMPDSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)Br)OCC5=CC(=CC=C5)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)Br)OCC5=CC(=CC=C5)Cl

Origin of Product

United States

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